1-BENZYL-1H-INDAZOL-4-YLAMINE
Overview
Description
1-BENZYL-1H-INDAZOL-4-YLAMINE is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazole compounds are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antihypertensive properties . The structure of this compound consists of a benzyl group attached to the nitrogen atom of the indazole ring, which is further substituted with an amine group at the fourth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-BENZYL-1H-INDAZOL-4-YLAMINE can be synthesized through various methods, including transition metal-catalyzed reactions and reductive cyclization reactions. One common method involves the cyclization of 2-azidobenzaldehydes with amines under catalyst-free and solvent-free conditions . Another approach is the Cu(OAc)2-catalyzed N-N bond formation using oxygen as the terminal oxidant .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of metal-catalyzed reactions to achieve high yields and minimal byproducts. The use of organometallic reagents and controlled reaction conditions ensures the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
1-BENZYL-1H-INDAZOL-4-YLAMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
1-BENZYL-1H-INDAZOL-4-YLAMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its therapeutic properties, including anti-inflammatory and antihypertensive effects.
Industry: Utilized in the development of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-BENZYL-1H-INDAZOL-4-YLAMINE involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-indazol-4-amine
- 1-phenyl-1H-indazol-4-amine
- 1-benzyl-3-(2,3-dihydroxypropoxy)indazole
Uniqueness
1-BENZYL-1H-INDAZOL-4-YLAMINE is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and synthetic accessibility .
Properties
Molecular Formula |
C14H13N3 |
---|---|
Molecular Weight |
223.27 g/mol |
IUPAC Name |
1-benzylindazol-4-amine |
InChI |
InChI=1S/C14H13N3/c15-13-7-4-8-14-12(13)9-16-17(14)10-11-5-2-1-3-6-11/h1-9H,10,15H2 |
InChI Key |
GUTJGRXTAAMNBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C3=CC=CC(=C3C=N2)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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